Caprylohydroxamic acid sodium salt

説明

Caprylohydroxamic acid, also known as Octanohydroxamic Acid, is an amino acid derived from coconut oil . It is a gentle preservative that helps ensure product safety and longevity . It is used to inhibit mold and microbial growth in skincare products .

Synthesis Analysis

The synthesis of Caprylohydroxamic Acid involves the reaction of n-octanoic acid with acetic anhydride, followed by the addition of hydroxylamine hydrochloride . The reaction yields a white solid product, which is the target collector product .Molecular Structure Analysis

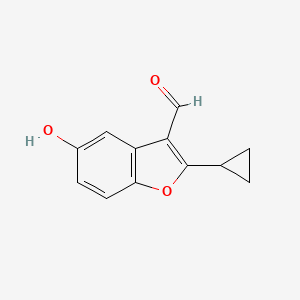

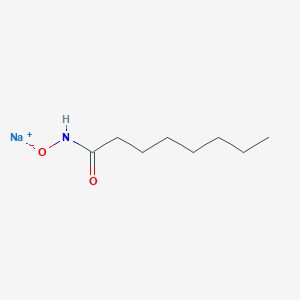

The molecular formula of Caprylohydroxamic Acid is C8H17NO2 . For the sodium salt form, the formula is C8H16NO2.Na .作用機序

Target of Action

Caprylohydroxamic Acid Sodium Salt, also known as Caprylhydroxamic Acid (CHA), primarily targets microbial growth and metal ions . As a preservative, it is effective against bacteria, yeast, and mold . As a chelating agent, it forms complexes with metal ions, protecting the product and the skin from heavy metal contamination .

Mode of Action

CHA suppresses microbial growth in the slightly acidic to neutral pH range (4-7.5), which is optimal for skincare applications . It can react with some mineral smectite clays containing iron ions and form slightly orange- to red-colored complexes . Thanks to the hydroxamic origin of CHA, it can act as a chelating ligand and make complexes with metal ions .

Biochemical Pathways

Its chelating properties suggest that it may interfere with metal-dependent enzymatic processes in microbes, thereby inhibiting their growth .

Pharmacokinetics

It is known to be soluble in glycols and glycerin, which suggests it can be easily incorporated in various formulations, from anhydrous systems to creams and lotions .

Result of Action

The primary result of CHA’s action is the suppression of microbial growth, making it an effective preservative in personal care products . Its chelating properties also protect the product and the skin from heavy metal contamination .

Action Environment

CHA is effective in a slightly acidic to neutral pH range (4-7.5), which is optimal for skincare applications . It is compatible with a wide range of ingredients used in personal care products . It can react with some mineral smectite clays containing iron ions, which may affect its color .

生化学分析

Biochemical Properties

Caprylohydroxamic acid sodium salt plays a significant role in biochemical reactions due to its ability to form stable complexes with metal ions. This chelating property allows it to interact with various enzymes, proteins, and other biomolecules. For instance, this compound can bind to iron ions, preventing them from catalyzing oxidative reactions that could degrade other components in a formulation . Additionally, it interacts with enzymes that require metal cofactors, potentially inhibiting their activity by sequestering the necessary metal ions .

Cellular Effects

This compound influences various cellular processes by affecting cell signaling pathways, gene expression, and cellular metabolism. In particular, its chelating properties can disrupt metal-dependent enzymes and proteins, leading to altered cellular functions . For example, by binding to iron ions, this compound can inhibit the activity of iron-dependent enzymes, which may impact processes such as DNA synthesis and repair . Furthermore, its antimicrobial properties can affect the viability and proliferation of microbial cells, making it a useful preservative in cosmetic and pharmaceutical formulations .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to chelate metal ions, thereby inhibiting the activity of metal-dependent enzymes and proteins. This compound forms stable complexes with metal ions such as iron, lead, and other transition metals . By sequestering these ions, this compound prevents them from participating in catalytic reactions, effectively inhibiting the associated enzymes . Additionally, this chelation can lead to changes in gene expression by altering the availability of metal cofactors required for transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is generally stable under slightly acidic to neutral pH conditions (pH 4-7.5), which are optimal for its preservative activity . Over extended periods, it may degrade, leading to a reduction in its chelating and antimicrobial efficacy . Long-term studies have shown that this compound can maintain its activity for several months when stored under appropriate conditions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low to moderate doses, it effectively inhibits microbial growth and stabilizes formulations without causing significant adverse effects . At high doses, this compound may exhibit toxic effects, including potential disruption of metal homeostasis and inhibition of essential metal-dependent enzymes . These threshold effects highlight the importance of careful dosage optimization in both research and industrial applications .

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with metal ions and enzymes. Its primary role as a chelating agent allows it to influence metabolic flux by sequestering metal cofactors required for various enzymatic reactions . This can lead to changes in metabolite levels and overall metabolic activity. For example, by binding to iron ions, this compound can inhibit iron-dependent enzymes involved in oxidative metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. Its chelating properties enable it to bind to metal ions, which can facilitate its transport across cellular membranes . Additionally, this compound may accumulate in specific cellular compartments where metal ions are concentrated, such as mitochondria and lysosomes . This localization can enhance its efficacy in inhibiting metal-dependent processes .

Subcellular Localization

This compound exhibits specific subcellular localization patterns that influence its activity and function. It is often directed to compartments rich in metal ions, such as mitochondria, where it can effectively chelate these ions and inhibit metal-dependent enzymes . Post-translational modifications and targeting signals may also play a role in directing this compound to specific organelles . This targeted localization enhances its ability to modulate cellular processes and maintain stability in formulations .

特性

IUPAC Name |

sodium;N-oxidooctanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16NO2.Na/c1-2-3-4-5-6-7-8(10)9-11;/h2-7H2,1H3,(H-,9,10,11);/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAPBBWACDUYBEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)N[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16NNaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl 1,8-diazaspiro[4.5]decane-1-carboxylate](/img/structure/B1387787.png)

![2-[5-(2-fluorophenyl)-6-methyl-4-oxo-2H-1,3-oxazin-3(4H)-yl]-2-methylpropanoic acid](/img/structure/B1387790.png)

![methyl 4,6-dichloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate](/img/structure/B1387791.png)

![2-(4-Ethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1387794.png)

![Methyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylate](/img/structure/B1387797.png)